molecular formula C21H17NO4 B5717981 methyl 4-[(2-phenoxybenzoyl)amino]benzoate

methyl 4-[(2-phenoxybenzoyl)amino]benzoate

Cat. No. B5717981
M. Wt: 347.4 g/mol
InChI Key: DDSVHXSXTMOGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(2-phenoxybenzoyl)amino]benzoate, also known as PBAB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzamide family and is a derivative of benzoic acid. PBAB has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many fields.

Mechanism of Action

The mechanism of action of methyl 4-[(2-phenoxybenzoyl)amino]benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. methyl 4-[(2-phenoxybenzoyl)amino]benzoate has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its beneficial effects in various disease models.
Biochemical and Physiological Effects:
methyl 4-[(2-phenoxybenzoyl)amino]benzoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that methyl 4-[(2-phenoxybenzoyl)amino]benzoate can inhibit the growth of cancer cells and reduce inflammation. methyl 4-[(2-phenoxybenzoyl)amino]benzoate has also been shown to have antioxidant properties, which may help to protect cells from oxidative stress. In addition, methyl 4-[(2-phenoxybenzoyl)amino]benzoate has been shown to modulate various signaling pathways, which may contribute to its beneficial effects in various disease models.

Advantages and Limitations for Lab Experiments

Methyl 4-[(2-phenoxybenzoyl)amino]benzoate has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and is readily available. methyl 4-[(2-phenoxybenzoyl)amino]benzoate has also been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many fields. However, there are also some limitations to the use of methyl 4-[(2-phenoxybenzoyl)amino]benzoate in lab experiments. For example, the mechanism of action of methyl 4-[(2-phenoxybenzoyl)amino]benzoate is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for research on methyl 4-[(2-phenoxybenzoyl)amino]benzoate. One area of interest is the development of new synthetic methods for methyl 4-[(2-phenoxybenzoyl)amino]benzoate, which may lead to more efficient and cost-effective production of this compound. Another area of interest is the investigation of the mechanism of action of methyl 4-[(2-phenoxybenzoyl)amino]benzoate, which may provide insight into its potential therapeutic applications. Finally, further studies are needed to determine the safety and efficacy of methyl 4-[(2-phenoxybenzoyl)amino]benzoate in animal and human models, which may pave the way for its use in clinical trials.

Synthesis Methods

Methyl 4-[(2-phenoxybenzoyl)amino]benzoate can be synthesized using a variety of methods, including the reaction of 4-aminobenzoic acid with phenoxybenzoyl chloride in the presence of a base such as triethylamine. Other methods involve the use of different reagents and catalysts, but all result in the formation of methyl 4-[(2-phenoxybenzoyl)amino]benzoate as the final product.

Scientific Research Applications

Methyl 4-[(2-phenoxybenzoyl)amino]benzoate has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many fields. methyl 4-[(2-phenoxybenzoyl)amino]benzoate has been used in studies related to cancer, inflammation, and oxidative stress, among others.

properties

IUPAC Name

methyl 4-[(2-phenoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c1-25-21(24)15-11-13-16(14-12-15)22-20(23)18-9-5-6-10-19(18)26-17-7-3-2-4-8-17/h2-14H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSVHXSXTMOGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[(2-phenoxyphenyl)carbonyl]amino}benzoate

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